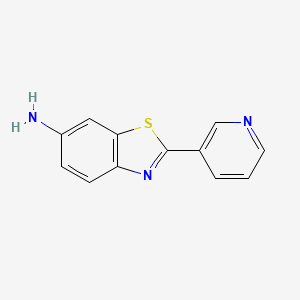

2-Pyridin-3-yl-benzothiazol-6-ylamine

Description

Overview of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of modern drug development, distinguished by their cyclic structures containing atoms of at least two different elements, including at least one carbon atom. rroij.com These compounds are fundamental in medicinal chemistry due to their vast structural diversity and wide range of pharmacological activities. rroij.com Their frameworks, which often incorporate nitrogen, oxygen, and sulfur, can be precisely modified to interact with specific biological targets, enhance pharmacokinetic properties, and address drug resistance. rroij.com

The versatility of heterocyclic scaffolds makes them indispensable tools for medicinal chemists. rroij.com Nitrogen-containing heterocycles are especially prevalent in pharmaceuticals, largely because of their capacity to form hydrogen bonds and engage in π-π stacking interactions with proteins, enzymes, and nucleic acids. rroij.com The ability to synthesize a wide variety of functionalized heterocyclic compounds is crucial for expanding the available drug-like chemical space and accelerating drug discovery programs. rsc.org Many clinically approved drugs, including a significant number of anti-cancer agents like methotrexate (B535133) and 5-fluorouracil, feature a heterocyclic core, highlighting their proven therapeutic value. nih.gov

Importance of the Benzothiazole (B30560) Nucleus in Pharmaceutical Research

Among the vast array of heterocyclic structures, the benzothiazole nucleus holds a position of particular significance in pharmaceutical research. ijprajournal.combibliomed.org Benzothiazole is a bicyclic compound consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. ijprajournal.comjchemrev.com This scaffold is a weak base and is found in various natural products, both marine and terrestrial. ijprajournal.com

The benzothiazole moiety is considered a "privileged structure" in medicinal chemistry, as its derivatives are known to exhibit a broad spectrum of biological activities. jchemrev.com These include anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, and antiviral properties. ijprajournal.com The versatility of the benzothiazole core allows for the development of a multitude of derivatives with enhanced therapeutic potential. bibliomed.orgnih.gov Consequently, this nucleus is a central component in a number of therapeutic agents and continues to be a focal point for the synthesis of novel chemotherapeutic agents. nih.gov The wide-ranging applications of benzothiazole derivatives have spurred continuous research into new compounds with improved biological activity. bibliomed.org

Contextualization of 2-Pyridin-3-yl-benzothiazol-6-ylamine within Benzothiazole Chemistry

2-Pyridin-3-yl-benzothiazol-6-ylamine is a specific derivative of the benzothiazole scaffold, featuring a pyridine (B92270) ring attached at the 2-position and an amine group at the 6-position of the benzothiazole core. The combination of the benzothiazole system with a pyridine moiety is a common strategy in medicinal chemistry, as both are prominent heterocyclic systems known to impart significant biological activity. researchgate.net The presence of the amine group offers a site for further chemical modification, allowing for the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies.

The synthesis of such compounds generally involves the condensation of appropriately substituted aminothiophenols with pyridine derivatives. mdpi.com Specifically, compounds like 2-Pyridin-3-yl-benzothiazol-6-ylamine can be synthesized through methods such as the condensation of 2-aminobenzothiazole (B30445) with a suitable pyridine derivative, like 3-bromopyridine, under basic conditions. evitachem.com The structural and electronic properties of 2-Pyridin-3-yl-benzothiazol-6-ylamine make it an interesting candidate for further investigation in various therapeutic areas where benzothiazole derivatives have shown promise.

Table 1: Physicochemical Properties of 2-Pyridin-3-yl-benzothiazol-6-ylamine and Related Compounds Note: Data for the primary compound is often limited in public sources; related structures are provided for context.

| Property | 2-Pyridin-3-yl-benzothiazol-6-ylamine | 2-Pyridin-4-yl-benzothiazol-6-ylamine alfa-chemistry.com | 2-(3-Pyridyl)benzothiazole nih.gov |

| CAS Number | Not explicitly available in search results | 154851-85-1 | 2612-72-8 |

| Molecular Formula | C12H9N3S | C12H9N3S | C12H8N2S |

| Molecular Weight | 227.29 g/mol | 227.28 g/mol | 212.27 g/mol |

| Boiling Point | Not available | 470.5°C at 760 mmHg | Not available |

| Density | Not available | 1.36 g/cm³ | Not available |

| IUPAC Name | 2-(pyridin-3-yl)-1,3-benzothiazol-6-amine | 2-(pyridin-4-yl)-1,3-benzothiazol-6-amine | 2-pyridin-3-yl-1,3-benzothiazole |

Properties

IUPAC Name |

2-pyridin-3-yl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUVLWZDJXEVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC3=C(S2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392485 | |

| Record name | 2-Pyridin-3-yl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61352-28-1 | |

| Record name | 2-Pyridin-3-yl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Pyridin 3 Yl Benzothiazol 6 Ylamine and Its Analogs

Established Synthetic Routes to Benzothiazole (B30560) Derivatives

The foundational methods for constructing the benzothiazole core have been well-established for decades and remain the cornerstone of synthesizing derivatives like 2-Pyridin-3-yl-benzothiazol-6-ylamine. These routes generally rely on the availability of substituted 2-aminothiophenols.

The synthesis of complex benzothiazoles often necessitates multi-step procedures, particularly when the starting materials are not commercially available. A common multi-step approach involves the initial synthesis of the required substituted 2-aminothiophenol (B119425), followed by its condensation with a carboxylic acid or aldehyde. researchgate.netresearchgate.net For the target compound, this would involve synthesizing 4-amino-2-aminothiophenol.

One general route begins with the appropriate substituted aniline (B41778). This aniline can undergo reactions to introduce a nitro group ortho to the amino group, followed by the introduction of a thiol group. The nitro group is then reduced to an amine, yielding the key 2-aminothiophenol intermediate. This intermediate is then subjected to cyclization reactions. researchgate.net For instance, the synthesis of 6-fluorobenzo[d]thiazole-2-carboxylic acid involved a multi-step sequence starting from 2-amino-5-fluorobenzenethiol, which was converted to 2-chloromethyl-6-fluorobenzothiazole, then to the corresponding alcohol, and finally oxidized to the carboxylic acid. researchgate.net This acid can then be coupled with various amines to create a diverse library of derivatives.

The most direct and widely used method for synthesizing the 2-substituted benzothiazole scaffold is the condensation and subsequent cyclization of a 2-aminothiophenol with a carbonyl compound. mdpi.com This reaction can be performed with various carbonyl-containing substrates, including aldehydes, carboxylic acids, acyl chlorides, and even nitriles. mdpi.commdpi.com

The general mechanism involves the initial formation of a Schiff base (imine) between the amino group of the 2-aminothiophenol and the carbonyl group of the aldehyde or ketone. mdpi.com This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon, forming a benzothiazoline (B1199338) intermediate. The final step is an oxidation or dehydration of this intermediate to yield the aromatic benzothiazole ring. mdpi.com

For the synthesis of 2-Pyridin-3-yl-benzothiazol-6-ylamine, the key reaction would be the condensation of 4-nitro-2-aminothiophenol with pyridine-3-carboxaldehyde, followed by the reduction of the nitro group to an amine. A variety of catalysts, including Brønsted and Lewis acids, can be used to promote this condensation. researchgate.net Common catalysts include polyphosphoric acid (PPA), H2O2/HCl, and various metal catalysts. mdpi.commdpi.com

The reaction of 2-aminothiophenols with carboxylic acids is another prevalent method, often requiring high temperatures and a dehydrating agent or catalyst like PPA. mdpi.com Similarly, acyl chlorides react readily with 2-aminothiophenols to form an amide intermediate which then cyclizes to the benzothiazole. nih.gov

Table 1: Examples of Catalysts in Condensation Reactions for Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiophenol + Aromatic Aldehydes | H2O2/HCl, Ethanol, RT | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol + Carboxylic Acids | Polyphosphoric acid (PPA), High Temp. | 2-Substituted benzothiazoles | mdpi.com |

| 2-Aminothiophenol + Aromatic Aldehydes | SnP2O7, Heat | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol + Acyl Chlorides | NaHSO4-SiO2, Solvent-free | 2-Substituted benzothiazoles | mdpi.com |

Development of Novel Synthetic Approaches for Pyridine-Substituted Benzothiazoles

To improve efficiency, yield, and environmental friendliness, modern synthetic approaches have been developed. These methods are particularly valuable for creating libraries of complex molecules like pyridine-substituted benzothiazoles for research purposes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including benzothiazoles. ias.ac.in The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.combeilstein-journals.org

Several protocols have been developed for the microwave-assisted synthesis of benzothiazoles. For instance, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out under microwave irradiation in the presence of a catalyst like [bmim]Br or in a green solvent like glycerol. ias.ac.inresearchgate.net One study reported a one-pot synthesis of benzothiazole libraries via a PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave conditions, achieving good to excellent yields. ias.ac.in The synthesis of 2-arylbenzothiazoles from 2,2'-disulfanediyldianilines and aldehydes has also been reported using microwave irradiation in the presence of Na2S·9H2O as a catalyst, highlighting a green and efficient methodology. ingentaconnect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| 2-Aminothiophenol + Fatty Acids (P4S10 catalyst) | Hours, Reflux | 3-4 minutes | nih.gov |

| 2-Aminothiophenol + Aldehydes (PIFA catalyst) | Not specified | Shorter reaction times, high yields | ias.ac.in |

Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles to minimize waste, avoid hazardous solvents, and use renewable resources. mdpi.com Key strategies include the use of water as a solvent, solvent-free reaction conditions, and the development of reusable catalysts. orgchemres.orgijcps.org

An efficient, one-step synthesis of benzothiazole-2-thiols has been described using the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, avoiding the need for metal catalysts or ligands. rsc.org Another green approach involves the condensation of o-amino thiophenol with carboxylic acids at 150°C for 30 minutes without any solvent or catalyst. ijcps.org This method works for a variety of aromatic and aliphatic carboxylic acids.

Catalysts that are environmentally benign and recyclable are also a focus. For example, samarium triflate has been used as a reusable acid catalyst for the synthesis of benzothiazoles in an aqueous medium. organic-chemistry.org Similarly, silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2), an inexpensive and non-toxic catalyst, has been used effectively under solvent-free conditions. mdpi.com

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

Once the core 2-Pyridin-3-yl-benzothiazol-6-ylamine structure is synthesized, further modifications can be made to enhance its molecular complexity and create a diverse range of analogs. Derivatization can occur at several positions: the amino group at the 6-position, the benzothiazole ring system, or the pyridine (B92270) ring.

Strategies for derivatizing the amino group are common and include acylation, alkylation, and sulfonylation. For example, reacting the amine with various acyl chlorides or anhydrides would yield a library of amide derivatives. google.com

Direct C-H functionalization is a powerful, modern strategy for derivatizing heterocyclic cores. acs.org This approach allows for the introduction of new substituents, such as aryl or alkyl groups, directly onto the benzothiazole or pyridine rings without the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce substituents at specific positions on the benzothiazole nucleus.

Furthermore, the pyridine ring offers opportunities for derivatization. N-alkylation of the pyridine nitrogen can be achieved using alkyl halides, leading to pyridinium (B92312) salts with altered electronic properties. mdpi.com Electrophilic aromatic substitution on the pyridine ring is also possible, though the ring is generally electron-deficient.

Functionalization of the benzothiazole ring itself can also be explored. For example, S-arylation of 2-mercaptobenzothiazole (B37678) with diaryliodonium triflates has been reported, demonstrating a method for creating C-S bonds at the 2-position, which could be adapted for other derivatives. mdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 2-Pyridin-3-yl-benzothiazol-6-ylamine |

| 4-amino-2-aminothiophenol |

| 2-aminothiophenol |

| 6-fluorobenzo[d]thiazole-2-carboxylic acid |

| 2-chloromethyl-6-fluorobenzothiazole |

| 2-amino-5-fluorobenzenethiol |

| pyridine-3-carboxaldehyde |

| 4-nitro-2-aminothiophenol |

| benzothiazole-2-thiols |

Mechanism of Formation of the Benzothiazole Ring System

The formation of the 2-substituted benzothiazole core, central to the structure of 2-Pyridin-3-yl-benzothiazol-6-ylamine, is most commonly achieved through the condensation reaction between a 2-aminothiophenol derivative and an appropriate aldehyde. ekb.egresearchgate.net In the synthesis of 2-pyridin-3-yl-benzothiazole analogs, this involves the reaction of 2-aminothiophenol with a pyridinecarboxaldehyde. researchgate.net The generally accepted mechanism for this acid-catalyzed condensation and subsequent cyclization proceeds through several distinct steps. ekb.egresearchgate.net

A plausible and widely cited mechanism involves three primary stages: an initial nucleophilic attack, an intramolecular cyclization, and a final oxidation step to yield the aromatic benzothiazole ring. ekb.eg

Initial Condensation and Nucleophilic Attack : The reaction is initiated by the nucleophilic attack of the primary amino group (-NH₂) of 2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde (e.g., pyridine-3-carbaldehyde). ekb.eg This acid-catalyzed step leads to the formation of a transient hemiaminal intermediate.

Dehydration and Schiff Base Formation : The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a more stable Schiff base (or an imine) intermediate. This step is crucial as it sets up the geometry for the subsequent ring-closing reaction.

Intramolecular Cyclization : The key ring-forming step is an intramolecular nucleophilic attack by the sulfur atom of the thiol group (-SH) on the imine carbon of the Schiff base. ekb.eg This cyclization event results in the formation of a non-aromatic, five-membered heterocyclic intermediate known as a benzothiazoline. nih.gov

Oxidative Aromatization : The final step is the oxidation of the benzothiazoline intermediate. ekb.eg This dehydrogenation process removes two hydrogen atoms, leading to the formation of a stable, aromatic benzothiazole ring system. This oxidation can be accomplished by various oxidizing agents or often simply by atmospheric oxygen, especially when the reaction is refluxed in the presence of air. ekb.egresearchgate.net

The following table summarizes the key transformations in the formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde.

| Step | Reacting Groups | Intermediate Formed | Reaction Type |

| 1 | Amino group (-NH₂) of 2-aminothiophenol and Carbonyl group (C=O) of aldehyde | Hemiaminal | Nucleophilic Addition |

| 2 | Hemiaminal | Schiff Base (Imine) | Dehydration/Condensation |

| 3 | Thiol group (-SH) and Imine carbon (C=N) | Benzothiazoline | Intramolecular Cyclization |

| 4 | Benzothiazoline ring | Benzothiazole ring | Oxidation / Aromatization |

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Yl Benzothiazol 6 Ylamine Analogs

Influence of Substituents on Biological Activities

The pharmacological profile of 2-aryl-benzothiazoles can be finely tuned by altering the substituents on the heterocyclic system. Modifications to the pyridine (B92270) moiety, the amine group at the C-6 position, and the introduction of various electron-donating or electron-withdrawing groups have been shown to modulate activities such as anticancer, antimicrobial, and enzyme inhibition. irb.hrresearchgate.net

For instance, in studies of 2-(pyridinyl)benzothiazole derivatives as urease inhibitors, the orientation of the pyridine ring in the enzyme's active site was found to be essential for activity. Molecular docking simulations of 2-(pyridin-4-yl)benzothiazole revealed that the nitrogen atom's free electron pair coordinates with nickel ions in the urease active site, stabilizing the ligand-enzyme complex. scielo.br This suggests that changing the nitrogen's position to the 2- or 3-position would alter this coordination geometry, likely affecting inhibitory potency. The 3-pyridinyl isomer, the subject of this article, would present a different vector for this key interaction compared to the 4-pyridinyl analog.

Similarly, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, various substituents on the 7-(2-pyridylmethylamine) portion were explored. While this scaffold differs from the benzothiazole (B30560) core, the study demonstrated that substitutions on the pyridine ring, particularly at positions ortho and meta to the ring nitrogen, significantly impacted anti-mycobacterial activity. mdpi.com This underscores the principle that the electronic environment dictated by the nitrogen's position and adjacent substituents is key to biological function.

The amine group at the C-6 position of the benzothiazole ring is a significant contributor to the molecule's polarity and hydrogen-bonding potential, making it a frequent point of interaction with biological targets. Literature on benzothiazole derivatives consistently highlights that substitutions at the C-2 and C-6 positions are primary drivers for a variety of biological activities. benthamscience.com

The C-6 amino group, being an electron-donating group, influences the electronic properties of the entire benzothiazole system. Its presence can be crucial for specific biological outcomes. For example, in certain series of benzothiazole derivatives, electron-donor groups at the 6-position were found to enhance anthelmintic activity. nih.gov Conversely, for other activities like anticancer effects, substitution at the C-6 position with an electron-withdrawing group was found to be more favorable, suggesting that the electron-donating amine might be less suitable or require modification for that specific outcome. researchgate.net

Modification of the C-6 amine, such as through acylation to form acetamides, has been used to generate derivatives with altered properties and activities, such as enhanced anticonvulsant effects. nih.gov This indicates that while the presence of a nitrogen-containing functional group at C-6 is important, its specific form (e.g., amine vs. amide) can be tailored to optimize for a desired biological effect.

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the benzothiazole or the C-2 aryl ring is a fundamental strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Studies have shown that EWGs such as nitro (-NO2), chloro (-Cl), and fluoro (-F) groups on the benzothiazole ring can increase the biological activity of certain derivatives. nih.gov For example, 6-substituted 2-aminobenzothiazole (B30445) derivatives containing EWGs (Cl, F, NO2) were found to be more active as anticonvulsants. nih.gov In another study, benzothiazole-pyridine hybrids containing fluorine atoms, including a trifluoromethyl (-CF3) group, demonstrated superior activity against H5N1 and anti-SARS-CoV-2 viruses. nih.gov The high electronegativity of these groups can alter the molecule's binding affinity and metabolic stability.

Conversely, EDGs such as methyl (-CH3) and ethoxy (-OEt) can also enhance specific biological activities. In one study, the presence of EDGs (Me, OEt) at the 6-position of the benzothiazole ring was shown to increase the anthelmintic effect of the compounds. nih.gov The impact of these groups is highly dependent on the specific biological target and the position of substitution. The interplay between the electronic nature of the substituent and its location on the scaffold ultimately determines the effect on the biological outcome.

The following table summarizes the influence of various substituents on the biological activities of benzothiazole analogs.

| Substituent | Position | Electronic Nature | Observed Biological Effect | Reference |

|---|---|---|---|---|

| -Cl, -F, -NO₂ | Benzothiazole Ring | Electron-Withdrawing (EWG) | Increased anticonvulsant activity | nih.gov |

| -F, -CF₃ | Phenyl ring attached to Pyridine | Electron-Withdrawing (EWG) | Enhanced antiviral (H5N1, SARS-CoV-2) activity | nih.gov |

| -NO₂ | Phenyl Ring | Electron-Withdrawing (EWG) | Promoted antibacterial activity | nih.gov |

| -Me, -OEt | C-6 of Benzothiazole | Electron-Donating (EDG) | Enhanced anthelmintic activity | nih.gov |

Pharmacophore Modeling and Design Principles for Targeted Interactions

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. lew.ro For benzothiazole derivatives, these models provide a blueprint for designing new analogs with improved potency and selectivity.

Studies on various benzothiazole and related thiazole (B1198619) derivatives have identified several key pharmacophoric features that are consistently important for biological activity:

Hydrogen Bond Acceptors (A): The nitrogen atoms in the benzothiazole and pyridine rings, as well as carbonyl oxygen atoms in modified side chains, frequently act as hydrogen bond acceptors, interacting with donor groups (e.g., -NH or -OH) in the target protein's active site. researchgate.netnih.gov

Hydrogen Bond Donors (D): The amine group at the C-6 position is a primary hydrogen bond donor. This feature is often crucial for anchoring the ligand within the binding pocket. lew.roresearchgate.net

Aromatic Rings (R): The benzothiazole ring system and the pyridine ring are critical aromatic features. They often engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target. lew.roresearchgate.net

Hydrophobic Sites (H): Non-polar regions of the molecule contribute to binding through hydrophobic interactions, displacing water molecules from the binding site. researchgate.net

For example, a pharmacophore hypothesis (AADHRR) developed for benzothiazole derivatives as p56lck inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings as essential for activity. researchgate.net Another model for thiazole-based Pin1 inhibitors identified a five-point pharmacophore (ADRRR) consisting of one acceptor, one donor, and three aromatic rings. lew.ro

These models guide the design of new molecules by ensuring that proposed structures retain the optimal spatial arrangement of these key features. For instance, in designing VEGFR-2 inhibitors, the indolin-2-one moiety was retained as a core feature to form hydrogen bonds with specific residues (Glu917 and Cys919) in the enzyme's hinge region, while other parts of the molecule were designed to interact with hydrophobic pockets. nih.gov

Correlation between Structural Features and Specific Biological Outcomes

The culmination of SAR and pharmacophore modeling studies is the ability to correlate specific structural features with predictable biological outcomes. For 2-aryl-benzothiazole analogs, clear relationships have emerged.

Antimicrobial and Antiviral Activity: The presence of halogens and other EWGs is strongly correlated with enhanced antimicrobial and antiviral effects. Benzothiazole-pyridine hybrids containing fluorine atoms showed potent activity against H5N1 and SARS-CoV-2 viruses. nih.gov Similarly, a nitro group on an attached phenyl ring was linked to increased antibacterial activity. nih.gov

Enzyme Inhibition: For targets like urease, the position of the pyridine nitrogen is directly correlated with inhibitory activity through its ability to coordinate with metal ions in the active site. scielo.br The 2-(pyridin-4-yl) isomer was shown to be a potent inhibitor through this mechanism.

Anticonvulsant Activity: A strong correlation exists between the presence of EWGs (Cl, F, NO2) on the benzothiazole ring and higher anticonvulsant activity. nih.gov

This ability to link structure to function allows for the rational design of new derivatives of 2-pyridin-3-yl-benzothiazol-6-ylamine, where modifications can be made to selectively enhance a desired therapeutic effect while potentially reducing off-target activities.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design, helping to understand the binding mechanisms of potential drug candidates.

Identification of Binding Sites and Elucidation of Binding Modes

This subsection of molecular docking focuses on determining the specific region on a protein—the binding site or pocket—where the ligand is most likely to interact. The analysis also elucidates the binding mode, which describes the precise conformation and orientation of the ligand within that site. This involves evaluating various possible poses based on scoring functions that estimate the binding affinity. For 2-Pyridin-3-yl-benzothiazol-6-ylamine, specific studies identifying its binding sites and modes with particular protein targets have not been detailed in the available literature.

Analysis of Ligand-Protein Interaction Energetics and Key Residues

Following the identification of a binding mode, a detailed analysis is performed to understand the energetics of the interaction and pinpoint the key amino acid residues of the protein that are crucial for binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By calculating the binding energy, researchers can quantify the strength of the ligand-protein interaction. No specific data concerning the interaction energetics or key residues involved in the binding of 2-Pyridin-3-yl-benzothiazol-6-ylamine to any protein target is currently available.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties, including electronic and reactive characteristics.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

DFT calculations are frequently used to determine the electronic properties of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov Analysis of the spatial distribution of these frontier orbitals helps to understand the electron-donating and electron-accepting capabilities of different parts of the molecule. Specific HOMO-LUMO energy values and orbital analyses for 2-Pyridin-3-yl-benzothiazol-6-ylamine are not documented in the available research.

Prediction of Reactivity Sites (e.g., Fukui Indices, Electrostatic Molecular Potential Maps)

DFT can also be used to predict the most probable sites for chemical reactions on a molecule. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui indices provide a more quantitative measure of the reactivity at specific atomic sites, indicating their susceptibility to nucleophilic, electrophilic, or radical attack. Such predictive studies for 2-Pyridin-3-yl-benzothiazol-6-ylamine have not been found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. By simulating these movements, MD can provide detailed information on the conformational flexibility of a molecule and the stability of its various forms. It is also used to study the stability of ligand-protein complexes, revealing how interactions evolve over a period of nanoseconds or longer. nih.gov Comprehensive MD simulation studies detailing the conformational analysis and stability of 2-Pyridin-3-yl-benzothiazol-6-ylamine are not present in the available scientific reports.

In Silico Validations of Experimental Findings

In the study of novel chemical entities, the integration of computational and theoretical chemistry with experimental research provides a powerful paradigm for understanding molecular behavior and predicting activity. For compounds structurally related to 2-Pyridin-3-yl-benzothiazol-6-ylamine, in silico methods have been instrumental in validating and explaining experimental observations, particularly in the realms of medicinal chemistry and materials science. While direct validation studies on 2-Pyridin-3-yl-benzothiazol-6-ylamine are not extensively documented in publicly available literature, research on closely related isomers and analogues provides a strong framework for understanding how computational models support experimental data for this class of compounds.

A notable example involves the investigation of pyridine-substituted benzothiazole (B30560) derivatives as corrosion inhibitors for mild steel in acidic environments. In this research, both experimental techniques and theoretical calculations were employed to assess the efficacy of these compounds. The findings from such studies offer a clear illustration of how computational chemistry validates and elucidates experimental results.

One pertinent study focused on three new 2-(2-pyridyl)benzothiazole derivatives, including the structural isomer 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT) . rsc.org The experimental results, derived from electrochemical and gravimetric methods, established these compounds as effective corrosion inhibitors, with APYBT demonstrating the highest inhibition efficiency of over 97% at a 1 mM concentration. rsc.org

To validate and understand the molecular basis for these experimental findings, Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations were performed. rsc.org These computational methods provided insights into the interaction between the inhibitor molecules and the metal surface, which corroborated the experimental data.

Key Research Findings from a Study on a Structural Isomer:

Correlation of Inhibition Efficiency with Molecular Properties: The superior performance of APYBT in experiments was attributed to the electron-donating properties of the amine group on the pyridine (B92270) ring. rsc.org DFT calculations supported this by analyzing the electronic properties of the molecule, which influence its ability to adsorb onto the metal surface and form a protective layer. rsc.org

Adsorption Mechanism: The experimental observation that the inhibitors adsorb on the metal surface was further investigated using MD simulations. The variation of interaction energy obtained from these simulations confirmed the trend in corrosion inhibition observed experimentally. rsc.org

Reactive Sites: Fukui index calculations, a part of the DFT analysis, helped in identifying the specific atoms and regions within the molecule that are most likely to participate in the interaction with the metal surface, further explaining the observed inhibition efficiencies. rsc.org

The synergy between experimental and theoretical approaches in the study of pyridine-benzothiazole derivatives is further highlighted by molecular docking studies in the context of antimicrobial research. For various derivatives, a consistent correlation has been observed between their computationally predicted binding affinities (docking scores) to specific biological targets, such as DNA gyrase, and their experimentally determined antimicrobial activities (e.g., Minimum Inhibitory Concentration or MIC). nih.gov

For instance, in a study of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl)acetamide derivatives, compounds with better docking scores against DNA gyrase also showed enhanced antimicrobial potential in laboratory tests. nih.gov This demonstrates the predictive power of in silico models in identifying promising candidates for further experimental evaluation.

While the direct application of these validation studies to 2-Pyridin-3-yl-benzothiazol-6-ylamine requires further dedicated research, the consistent findings across structurally similar compounds provide a strong indication that its biological and material properties can be effectively modeled and validated using computational and theoretical chemistry.

Data from a Study on a Closely Related Structural Isomer (APYBT)

| Parameter | Experimental Finding | In Silico Validation/Explanation |

| Corrosion Inhibition Efficiency | APYBT showed the highest efficiency (>97% at 1 mM). rsc.org | DFT calculations confirmed that the electron-donating amine group enhances adsorption and protective film formation. rsc.org |

| Adsorption on Metal Surface | The inhibitors were found to adsorb on the mild steel surface, following the Langmuir adsorption isotherm. rsc.org | Molecular Dynamics simulations showed favorable interaction energies, confirming a stable adsorption of the inhibitor on the metal surface. rsc.org |

| Mechanism of Inhibition | The inhibitors retarded both cathodic and anodic reactions. rsc.org | The computational models illustrated how the molecule's electronic structure facilitates its interaction with the metal, thereby blocking active sites for corrosion. rsc.org |

Spectroscopic Characterization Methodologies in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR: The ¹H NMR spectrum for 2-Pyridin-3-yl-benzothiazol-6-ylamine is expected to show distinct signals for the protons on the benzothiazole (B30560) and pyridine (B92270) rings, as well as the amine group. The pyridine ring protons would exhibit characteristic shifts and coupling constants typical of a 3-substituted pyridine. The protons on the benzothiazole ring, influenced by the electron-donating amine group at position 6 and the pyridine group at position 2, would also appear in the aromatic region. The two protons of the -NH₂ group would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Pyridin-3-yl-benzothiazol-6-ylamine, a total of 12 distinct signals are expected in the aromatic region, corresponding to the five carbons of the pyridine ring and the seven carbons of the benzothiazole system. The chemical shifts would be indicative of their electronic environment, with carbons attached to nitrogen or sulfur appearing at lower fields.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms. Three distinct signals would be expected for this compound: one for the pyridine nitrogen, one for the thiazole (B1198619) nitrogen, and one for the exocyclic amine nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 2-Pyridin-3-yl-benzothiazol-6-ylamine

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Amine (-NH₂) | ~5.0 - 6.0 | Broad Singlet |

| ¹H | Benzothiazole Protons (H-4, H-5, H-7) | ~7.0 - 8.0 | Doublet, Doublet of Doublets |

| ¹H | Pyridine Protons (H-2', H-4', H-5', H-6') | ~7.4 - 9.2 | Multiplets, Doublets |

| ¹³C | Benzothiazole Carbons | ~110 - 155 | - |

| ¹³C | Pyridine Carbons | ~123 - 150 | - |

| ¹³C | Thiazole Carbon (C-2) | >160 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Pyridin-3-yl-benzothiazol-6-ylamine would display characteristic bands confirming its key structural features. The most prominent of these would be the stretches associated with the primary amine (-NH₂) group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, and a complex series of C=C and C=N stretching vibrations within the fingerprint region (1400-1650 cm⁻¹) corresponding to the benzothiazole and pyridine aromatic systems.

Table 2: Expected IR Absorption Bands for 2-Pyridin-3-yl-benzothiazol-6-ylamine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Pyridine & Benzothiazole Rings | 3000 - 3100 |

| C=N and C=C Stretch | Aromatic Rings | 1400 - 1650 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure. For 2-Pyridin-3-yl-benzothiazol-6-ylamine (C₁₂H₉N₃S), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The calculated monoisotopic mass is 227.05206 Da. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 227 or 228, respectively. Analysis of the fragmentation pattern could reveal the loss of small molecules such as HCN from the pyridine ring or cleavage at the bond connecting the two heterocyclic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is characteristic of the molecule's conjugated system. The extended π-system of 2-Pyridin-3-yl-benzothiazol-6-ylamine is expected to result in strong UV absorption. Data from similar benzothiazole-pyridine structures suggest that characteristic absorption bands for π-π* transitions of the aromatic core would appear in the range of 320-340 nm. dergipark.org.tr Additional n–π* transitions, resulting from nonbonding electrons on the nitrogen and sulfur atoms, may also be observed, potentially at longer wavelengths. dergipark.org.tr The specific absorption maxima (λ_max) and molar absorptivity are dependent on the solvent used. For instance, a related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima at 204 nm and 258 nm. sielc.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. For 2-Pyridin-3-yl-benzothiazol-6-ylamine, with the molecular formula C₁₂H₉N₃S, the theoretical elemental composition can be precisely calculated. Experimental values that closely match these theoretical percentages serve as strong evidence for the compound's identity.

Table 3: Theoretical Elemental Composition of 2-Pyridin-3-yl-benzothiazol-6-ylamine

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 63.41 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.00 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.49 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.11 |

| Total Molecular Weight | 227.29 |

Emerging Research Areas and Niche Applications

Applications in Materials Science

The fusion of the electron-rich benzothiazole (B30560) system with the electron-deficient pyridine (B92270) ring in 2-Pyridin-3-yl-benzothiazol-6-ylamine suggests its potential for use in the development of novel materials with interesting optical and liquid crystalline properties.

Liquid Crystalline Behavior and Properties

While direct studies on the liquid crystalline behavior of 2-Pyridin-3-yl-benzothiazol-6-ylamine are not extensively documented, the structural characteristics of the molecule are suggestive of potential mesomorphic properties. The benzothiazole core is a known mesogenic unit, and its incorporation into molecular structures can lead to the formation of liquid crystal phases. uobasrah.edu.iqnycu.edu.tw The rigid, elongated shape of the benzothiazole group, coupled with the presence of the pyridine ring, can contribute to the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases. nycu.edu.tw

The introduction of heterocyclic rings like pyridine into liquid crystal structures can significantly influence their mesomorphic properties by altering the molecular polarity and geometry. nycu.edu.tw The specific placement of the nitrogen atom in the pyridine ring and the amine group on the benzothiazole core can create specific dipole moments that may favor the formation of nematic or smectic phases. Further research involving the synthesis of derivatives of 2-Pyridin-3-yl-benzothiazol-6-ylamine with various alkyl chains could elucidate its potential as a liquid crystalline material.

Non-linear Optical (NLO) Material Potential

The molecular structure of 2-Pyridin-3-yl-benzothiazol-6-ylamine, featuring a conjugated π-electron system with donor (amine group) and acceptor (pyridine ring) moieties, is a classic design for molecules with non-linear optical (NLO) properties. Such "push-pull" systems can exhibit large second-order hyperpolarizabilities, which are crucial for applications in optoelectronics and photonics. nih.gov

Benzothiazole-containing chromophores have been investigated for their third-order NLO properties, and it has been shown that extending the π-conjugation length can significantly enhance these properties. acs.org The combination of the benzothiazole and pyridine rings in 2-Pyridin-3-yl-benzothiazol-6-ylamine provides an extended conjugated system. The amino group acts as a strong electron donor, further enhancing the intramolecular charge transfer characteristics, which are essential for a significant NLO response. While experimental data on the NLO properties of this specific compound are scarce, theoretical calculations and studies on analogous structures suggest that it could be a promising candidate for NLO applications. nih.gov

Role as Reagents in Advanced Organic Synthesis

The 2-aminobenzothiazole (B30445) scaffold is a versatile building block in organic synthesis, particularly in multicomponent reactions for the construction of complex heterocyclic systems. scinito.ainih.gov The presence of the reactive amine group and the benzothiazole nucleus allows for a variety of chemical transformations.

Recent advances have highlighted the use of 2-aminobenzothiazole in the synthesis of diverse heterocyclic structures with potential applications in drug discovery and materials science. nih.gov Given that 2-Pyridin-3-yl-benzothiazol-6-ylamine contains this key structural motif, it can be envisioned as a valuable synthon in advanced organic synthesis. The primary amine at the 6-position offers a site for further functionalization, allowing for the construction of more complex molecules. For instance, it could participate in condensation reactions with aldehydes or ketones to form Schiff bases, which are important intermediates for the synthesis of various bioactive compounds. researchgate.net Furthermore, the pyridine nitrogen can act as a ligand for metal catalysts, potentially enabling novel catalytic applications.

Corrosion Inhibition Mechanisms and Studies

Recent studies have demonstrated that pyridine-substituted benzothiazole derivatives are effective corrosion inhibitors for mild steel in acidic media. rsc.org A study on a closely related compound, 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT), provides significant insight into the potential corrosion inhibition mechanisms of 2-Pyridin-3-yl-benzothiazol-6-ylamine.

The high inhibition efficiency of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that retards both anodic and cathodic reactions. rsc.org The adsorption process is facilitated by the presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of iron. The adsorption of these molecules on the metal surface has been found to follow the Langmuir adsorption isotherm. rsc.org

The electron-donating amino group on the pyridine moiety plays a crucial role in enhancing the inhibition efficiency. rsc.org In the case of 2-Pyridin-3-yl-benzothiazol-6-ylamine, the amine group at the 6-position of the benzothiazole ring would also be expected to contribute significantly to its electron-donating capacity and, consequently, its corrosion inhibition performance.

Below is a table summarizing the corrosion inhibition data for the related compound, 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT), which can be considered indicative of the potential performance of 2-Pyridin-3-yl-benzothiazol-6-ylamine.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Surface Coverage (θ) |

|---|---|---|---|

| 0.1 | 85.2 | 81.5 | 0.852 |

| 0.5 | 94.6 | 30.1 | 0.946 |

| 1.0 | 97.3 | 15.1 | 0.973 |

Q & A

Q. What are the optimal synthetic routes for 2-Pyridin-3-yl-benzothiazol-6-ylamine, and how are intermediates validated?

A common approach involves multi-step heterocyclic condensation, starting with functionalized pyridine and benzothiazole precursors. Refluxing in polar solvents (e.g., pyridine or NMP) with catalytic agents like p-toluenesulfonyl chloride (p-TsCl) can facilitate cyclization . Intermediates should be validated via spectroscopic techniques (e.g., H/C NMR, IR) and mass spectrometry (MS) to confirm structural integrity. For example, analogous compounds in achieved 62-70% yields with consistent spectral data .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy to resolve aromatic protons and amine groups.

- IR spectroscopy to identify NH stretches (~3300-3500 cm) and C=N/C-S bonds in the benzothiazole moiety.

- Single-crystal X-ray diffraction (e.g., using SHELX software ) for absolute configuration determination. highlights the use of melting point correlation and spectral matching to confirm purity .

Q. How can researchers optimize purification for 2-Pyridin-3-yl-benzothiazol-6-ylamine?

Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization from ethanol/dioxane are effective. reports 67-70% yields after recrystallization, with purity confirmed via narrow melting point ranges (e.g., 221-223°C) . TLC monitoring (R values) is recommended for intermediate tracking.

Q. What stability considerations are critical for handling this compound?

The amine group may oxidize under ambient conditions. Store in inert atmospheres (argon/nitrogen) at low temperatures (-20°C). Hygroscopicity can be mitigated using desiccants. Analogous compounds in emphasize strict moisture control during storage .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected bond lengths in X-ray vs. DFT-predicted geometries) require cross-validation:

Q. What computational strategies predict the reactivity of 2-Pyridin-3-yl-benzothiazol-6-ylamine in catalytic systems?

Density Functional Theory (DFT) can model electronic properties (HOMO/LUMO energies) and nucleophilic/electrophilic sites. For example, used DFT to rationalize the regioselectivity of heteroaryl couplings in similar triamine systems . Pair computational results with experimental kinetics (e.g., reaction monitoring via HPLC) to validate mechanisms.

Q. How can low yields in the final coupling step be troubleshooted?

- Catalyst screening : Transition metals (Pd/Cu) may improve cross-coupling efficiency.

- Solvent optimization : Switch to high-boiling solvents (DMF, NMP) to enhance solubility of aromatic intermediates .

- Byproduct analysis : Use LC-MS to identify side reactions (e.g., dimerization) and adjust stoichiometry .

Q. What methodologies assess the biological activity of this compound?

- In vitro assays : Screen for kinase inhibition (e.g., CDK1/GSK3β) using fluorescence polarization .

- Cellular uptake studies : Radiolabel the compound or use fluorescent tags to track intracellular localization.

- Statistical rigor : Apply inferential statistics (ANOVA, t-tests) to dose-response data, as emphasized in ’s research chemistry framework .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert gas flow rates) meticulously. ’s synthesis protocols achieved reproducibility via strict adherence to reflux times and stoichiometry .

- Error Analysis : Quantify uncertainties in spectral data (e.g., NMR integration errors) and crystallographic R-factors .

- Ethical Reporting : Disclose synthetic failures and optimization steps transparently, aligning with ’s emphasis on theoretical and empirical alignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.